

# Structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

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## Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

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An In-Depth Technical Guide to **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde**

## Introduction: A Core Scaffold in Modern Chemistry

**1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. At its heart is the pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole. This scaffold is considered a "privileged" structure in drug discovery because it is a bioisostere of indole, a common motif in biologically active molecules. The replacement of a carbon atom with nitrogen in the six-membered ring can enhance solubility and improve bioavailability, making it a desirable feature in therapeutic agent design.<sup>[1]</sup>

This guide provides a comprehensive overview of the molecule's structure, synthesis, reactivity, and applications, intended for researchers and professionals in drug development and chemical synthesis.

## Molecular Structure and Physicochemical Properties

The structure of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** is characterized by three key functional components:

- The 7-Azaindole Core: A bicyclic aromatic system that forms the foundation of the molecule.
- The Phenylsulfonyl Group: Attached to the nitrogen of the pyrrole ring, this group serves two primary purposes. It acts as a protecting group, preventing unwanted reactions at the nitrogen atom. Secondly, as a potent electron-withdrawing group, it modulates the electronic properties of the ring system, influencing its reactivity in subsequent synthetic steps.[2]
- The 2-Carbaldehyde Group: An aldehyde functional group at the C-2 position of the pyrrole ring. This group is a versatile synthetic handle, allowing for a wide array of chemical transformations such as condensations, reductions, and substitutions to build more complex molecular architectures.[2]

## Key Physicochemical Data

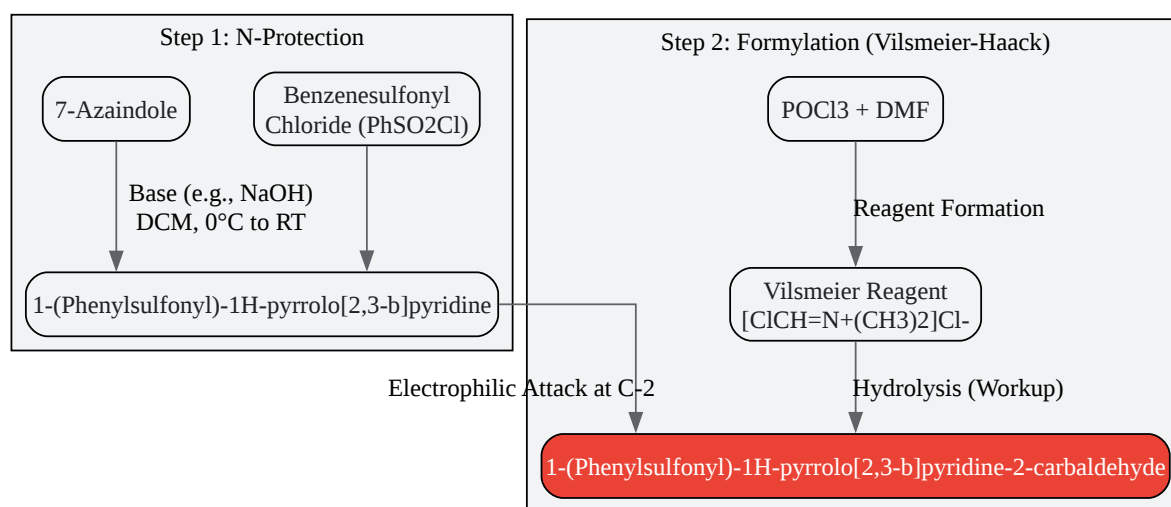
The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Reference
CAS Number	189089-91-6	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> S	[3]
Molecular Weight	286.31 g/mol	[3]
Appearance	Pale yellow solid powder	[2]
Purity	≥95-98% (Typical)	[2][3]
Storage	-20°C, sealed, away from moisture	[3]
SMILES	<chem>O=S(N1C(C=O)=CC2=CC=CN=C12)(C3=CC=CC=C3)=O</chem>	[3]
Topological Polar Surface Area (TPSA)	69.03 Å <sup>2</sup>	[3]
logP	2.0858	[3]

## Synthesis and Reaction Mechanism

The synthesis of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** is typically a two-step process starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The process involves the protection of the pyrrole nitrogen followed by formylation at the C-2 position.

## Workflow for Synthesis



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Caption: Synthetic workflow for the target compound.

## Step 1: N-Sulfonylation of 7-Azaindole

The first step is the protection of the nitrogen atom of the pyrrole ring to direct the subsequent electrophilic substitution to the desired position and to enhance the stability of the core.

- **Causality:** The NH proton of the pyrrole ring is acidic and reactive. Introducing the phenylsulfonyl group prevents side reactions and its electron-withdrawing nature deactivates the ring towards certain reactions while directing formylation specifically to the electron-rich C-2 position.

#### Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[4]

- To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in dichloromethane (DCM).
- Cool the mixture to 0°C in an ice bath with stirring.
- Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates completion.
- Quench the reaction by carefully adding water.
- Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-protected product as a solid.

## Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heterocyclic compounds.[5][6]

- Mechanism: The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from phosphorus oxychloride ( $\text{POCl}_3$ ) and N,N-dimethylformamide (DMF).[7] This electrophilic species is then attacked by the electron-rich C-2 position of the N-sulfonylated 7-azaindole. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to afford the final aldehyde.[5][7] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly suitable for activated heterocyclic systems.[5]

#### Experimental Protocol: Vilsmeier-Haack Formylation

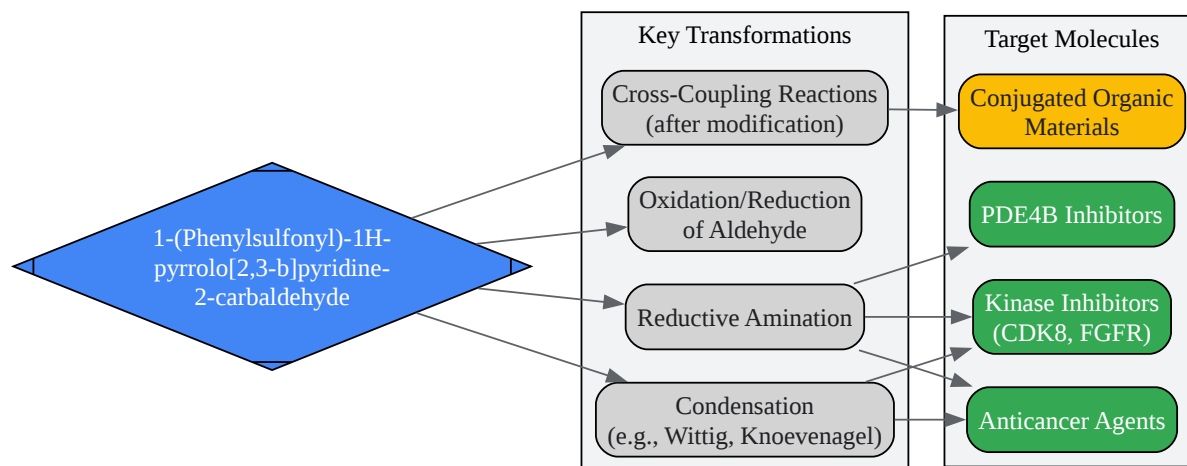
Note: This is a representative protocol based on the general principles of the Vilsmeier-Haack reaction on similar substrates.[8][9]

- In a dry, nitrogen-purged flask, cool a solution of DMF (3-5 eq) to 0°C.

- Add phosphorus oxychloride ( $\text{POCl}_3$ ) (1.5-2.0 eq) dropwise while maintaining the temperature below  $5^\circ\text{C}$ . Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
- Add a solution of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent at  $0^\circ\text{C}$ .
- Allow the reaction to warm to room temperature and then heat to  $60\text{-}80^\circ\text{C}$  for several hours, monitoring by TLC.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde**.

## Synthetic Utility and Applications

The true value of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** lies in its role as a versatile intermediate. Its dual reactive sites—the electrophilic aldehyde and the activated aromatic system—enable a multitude of synthetic transformations.<sup>[2]</sup>



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Caption: Role as a key synthetic intermediate.

## Applications in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of modern therapeutics, particularly in oncology and inflammation.<sup>[10]</sup> This intermediate serves as a crucial building block for synthesizing potent and selective inhibitors of various enzymes.

- **Kinase Inhibitors:** Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors for several protein kinases. For instance, they form the core of compounds targeting Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in various cancers.<sup>[11][12]</sup>
- **Phosphodiesterase 4B (PDE4B) Inhibitors:** The scaffold has been used to develop selective PDE4B inhibitors, which are of interest for treating inflammatory diseases, particularly those affecting the central nervous system.<sup>[13]</sup>
- **Anticancer Agents:** Beyond specific kinase targets, the 7-azaindole core is central to the design of inhibitors for other cancer-related targets like the B-RAF protein, with several

approved drugs containing this motif.[\[14\]](#)

The aldehyde functional group of the title compound is the primary point of diversification, allowing chemists to append different chemical moieties to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[\[13\]](#)

## Applications in Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials research. The heteroaromatic framework is suitable for the synthesis of conjugated organic molecules.[\[2\]](#) These materials can be explored for their utility in optoelectronic devices, where the electronic properties of the conjugated system are paramount.[\[2\]](#)

## Conclusion

In summary, **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** is a high-value synthetic intermediate whose importance is derived from the privileged 7-azaindole scaffold it contains. The combination of a versatile aldehyde handle, a robust phenylsulfonyl protecting group, and a biologically relevant core makes it an indispensable tool for researchers. Its well-defined synthesis and predictable reactivity provide an efficient pathway to novel and complex molecules for drug discovery and advanced materials development.

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